3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-21-16(11-22-14-9-5-6-10-15(14)25-18(22)23)19-20-17(21)24-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSHQSTKRFTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions:
Formation of the Triazole Ring: This can be achieved through a reaction between appropriate hydrazine derivatives and α-haloketones.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a substitution reaction with benzyl halides and thiolates.
Formation of Benzothiazole Ring: This is generally synthesized through cyclization reactions involving ortho-amino thiophenols and carbonyl compounds.
Final Coupling: The triazole and benzothiazole intermediates are then coupled under appropriate conditions, often utilizing condensation or cyclization reactions.
Industrial Production Methods: Industrial synthesis may employ high-throughput methods, including automated continuous flow systems to achieve better yields and purity. The use of catalytic processes and optimization of reaction parameters, such as temperature and pH, is crucial to enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions leading to sulfoxides or sulfones, primarily using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur on the benzyl and thiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (for nucleophilic substitution), Lewis acids (for electrophilic substitution).
Major Products Formed:
Oxidation leads to sulfoxides and sulfones.
Reduction forms dihydro derivatives.
Substitution can result in various functionalized derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.
Biology: Involved in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent, especially in anti-cancer, anti-inflammatory, and antimicrobial research due to its interaction with biological targets.
Industry: Utilized in the development of advanced materials, including specialty polymers and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of specific enzymes, thereby blocking substrate access.
Cellular Pathways: May influence various cellular pathways by interacting with signaling molecules, impacting processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound belongs to a broader class of benzo[d]thiazol-2(3H)-one derivatives. Key structural analogs include:
Oxadiazole Derivatives
Compounds such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., 4a–4v in ) replace the triazole ring with a 1,3,4-oxadiazole core. These derivatives feature aryl substituents (e.g., 4-tolyl, 4-chlorophenyl) on the oxadiazole ring.
Triazole Derivatives
Triazole-based analogs (–16) retain the 1,2,4-triazole core but vary in substituents:
Physical Properties
The target compound’s molecular weight (392.5) is lower than triazole analogs with bulkier substituents (e.g., 479.0 for 6r). Oxadiazole derivatives generally exhibit higher melting points (160–200°C) compared to triazoles, likely due to stronger intermolecular interactions .
Biological Activity
The compound 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has emerged as a significant candidate in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a triazole ring with a benzothiazole moiety. The presence of the benzylthio group enhances its lipophilicity, which is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines. The mechanism of action primarily involves the inhibition of the Bcl-2 protein family, which plays a critical role in regulating apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell) | 1.61 ± 1.92 | Bcl-2 inhibition |
| A-431 (epidermoid) | 1.98 ± 1.22 | Induction of apoptosis |
| MCF-7 (breast) | < 2.0 | Modulation of apoptotic pathways |
The structure-activity relationship (SAR) studies reveal that modifications to the triazole and benzothiazole rings can significantly enhance anticancer efficacy. For instance, the introduction of electron-donating groups at specific positions has been shown to improve activity against cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to standard antibiotics.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Chloramphenicol |
| Escherichia coli | 1.0 µg/mL | Ampicillin |
| Pseudomonas aeruginosa | 2.0 µg/mL | Ceftazidime |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Jurkat Cells : In vitro studies indicated that treatment with the compound led to a significant increase in apoptotic cells compared to control groups, emphasizing its potential as a therapeutic agent in T-cell malignancies.
- Antimicrobial Efficacy Study : A comparative analysis against standard antibiotics showed that the compound not only inhibited bacterial growth but also exhibited lower cytotoxicity towards human cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
